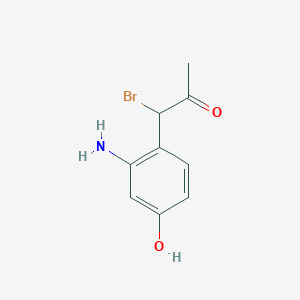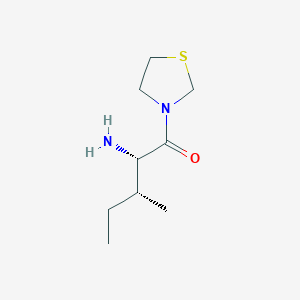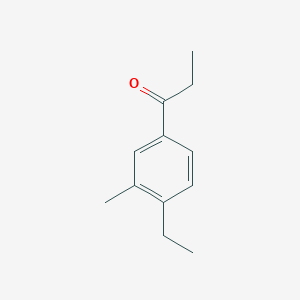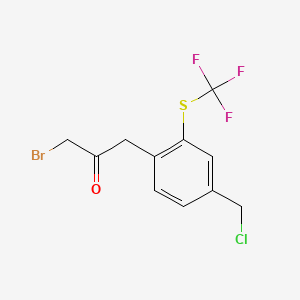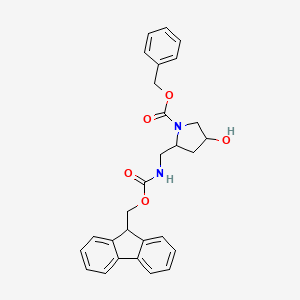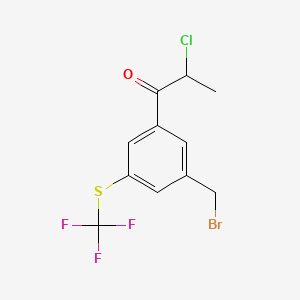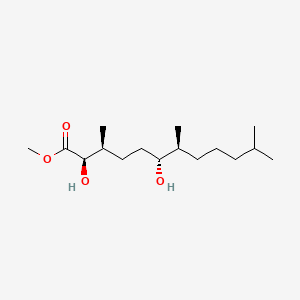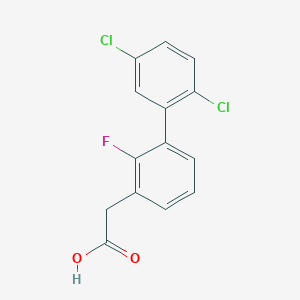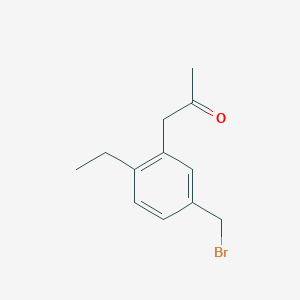![molecular formula C24H22N8O2S B14055251 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile CAS No. 87617-94-5](/img/structure/B14055251.png)
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes both azo and thiophene groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its molecular formula is C24H23N7S, and it has a molecular weight of 441.55 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives followed by azo coupling with thiophene derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions often target the azo groups, converting them into amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction typically produces amine derivatives .
科学的研究の応用
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
作用機序
The mechanism of action of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The azo groups can undergo reduction within biological systems, leading to the formation of active metabolites that exert various effects. The compound’s interaction with cellular pathways can result in changes in cellular function and signaling .
類似化合物との比較
Similar Compounds
- 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(phenylazo)-3-thiophenecarbonitrile
- 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-methylphenylazo)-3-thiophenecarbonitrile
Uniqueness
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
特性
CAS番号 |
87617-94-5 |
|---|---|
分子式 |
C24H22N8O2S |
分子量 |
486.6 g/mol |
IUPAC名 |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C24H22N8O2S/c1-2-3-14-31(15-4-13-25)21-9-5-20(6-10-21)28-30-24-18(17-26)16-23(35-24)29-27-19-7-11-22(12-8-19)32(33)34/h5-12,16H,2-4,14-15H2,1H3 |
InChIキー |
OBYJOGFVWSLYDP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


